![molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6](/img/structure/B1451590.png)
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
Scientific Research Applications
Pharmacology: Antiviral Agent Synthesis
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile: is utilized in the synthesis of antiviral compounds. Its structure serves as a key intermediate in the creation of molecules like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin , which have shown potential in inhibiting viral replication .
Material Science: Advanced Material Development
In material science, this compound’s robust nitrile group can be leveraged to develop new materials with potential applications in electronics and nanotechnology. Its stability under various conditions makes it a candidate for creating advanced polymers and coatings .
Chemical Synthesis: Reagent in Organic Synthesis
This chemical serves as a versatile reagent in organic synthesis. It’s particularly valuable in constructing imidazole rings, which are prevalent in many biologically active molecules. The chloro and nitrile groups on the compound provide reactive sites for further functionalization .
Biochemistry: Enzyme Inhibition Studies
The compound is used in biochemistry for studying enzyme inhibition. It has been identified as a potent inhibitor of cathepsin S , an enzyme implicated in various diseases. Researchers use it to understand the enzyme’s function and to design inhibitors that could lead to new treatments .
Industrial Applications: Catalyst and Intermediate
Industrially, 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is employed as a catalyst and an intermediate in the synthesis of various chemicals. Its role in facilitating reactions is crucial for manufacturing compounds used in different sectors, including pharmaceuticals and agrochemicals .
Environmental Applications: Research on Degradation Products
Environmental scientists are interested in the degradation products of this compound. Understanding its breakdown pathways helps in assessing its environmental impact, particularly in water systems and soil. It’s part of ongoing research to ensure safe disposal and management of chemical waste .
Mechanism of Action
Target of Action
Similar compounds in the imidazo[4,5-c]pyridine class have been found to interact with various targets such as gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Related imidazo[4,5-c]pyridine compounds have been reported to act as positive allosteric modulators of gaba a receptors . This suggests that they may enhance the activity of these receptors, leading to increased inhibitory neurotransmission.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have significant effects on cellular function, potentially influencing processes such as neurotransmission and immune response .
properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENKPYKHHGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669043 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944388-93-6 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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